molecular formula C17H17NO3 B8270888 (S)-N-Phenylacetyl-beta-phenylalanine CAS No. 65414-83-7

(S)-N-Phenylacetyl-beta-phenylalanine

Cat. No. B8270888
CAS RN: 65414-83-7
M. Wt: 283.32 g/mol
InChI Key: URKWJOAJRKPEFW-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can often be predicted based on the compound’s molecular structure .

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. Information on safety and hazards is usually available in Safety Data Sheets (SDS) for the compound .

properties

CAS RN

65414-83-7

Product Name

(S)-N-Phenylacetyl-beta-phenylalanine

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(3S)-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1

InChI Key

URKWJOAJRKPEFW-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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